Diethylmalonyl dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

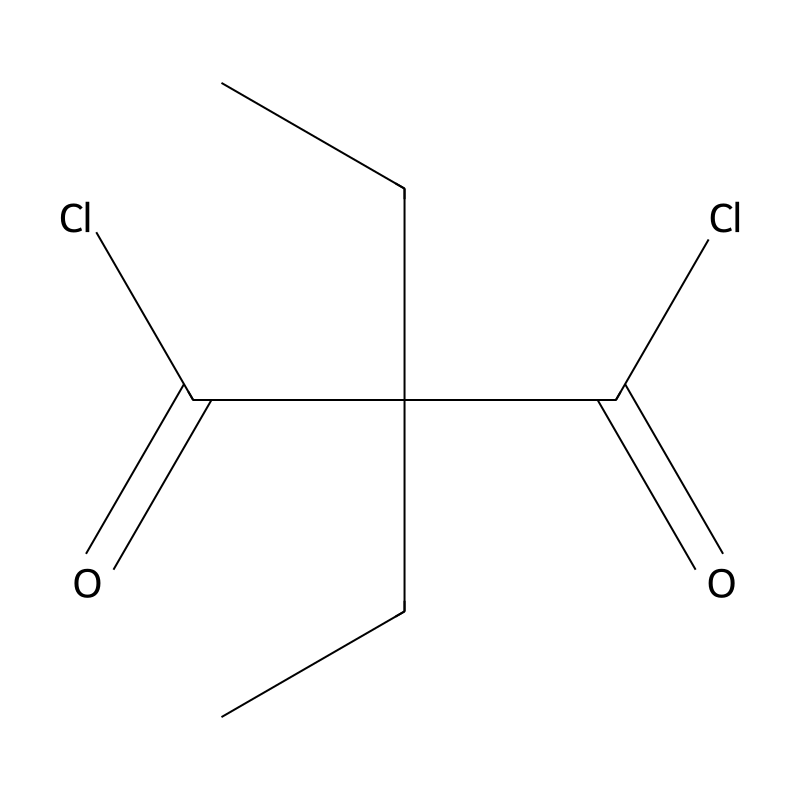

Diethylmalonyl dichloride is a chemical compound with the formula CHClO. It is classified as a malonic acid derivative, specifically an acid chloride. This compound is characterized by the presence of two chlorine atoms attached to the carbon adjacent to the carbonyl group, which enhances its reactivity in organic synthesis. Diethylmalonyl dichloride is typically a colorless to pale yellow liquid and is known for its strong odor. It is soluble in organic solvents and is primarily utilized in various

Organic synthesis

Diethylmalonyl dichloride can act as a diacid chloride, a functional group that readily undergoes nucleophilic substitution reactions. This property allows researchers to introduce the diethylmalonyl moiety (C₂H₅-CH(CO₂H)-CH₂-CO₂H) into various organic molecules. The diethylmalonyl group can act as a precursor to other functional groups or participate in further synthetic transformations (). This makes Diethylmalonyl dichloride a potential building block for the synthesis of complex organic molecules.

Malonic acid derivatives

Diethylmalonyl dichloride is structurally related to malonic acid, a dicarboxylic acid. Researchers have explored the use of malonic acid derivatives in various fields, including:

- Medicinal chemistry: Malonic acid derivatives have been investigated for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties (). Diethylmalonyl dichloride, as a readily available source of the diethylmalonyl moiety, could be a useful starting material for synthesizing novel malonic acid derivatives for further biological evaluation.

- Material science: Certain malonic acid derivatives have been studied for their potential applications in material science, such as the development of new polymers or organic conductors (). Diethylmalonyl dichloride could be a starting point for exploring the use of the diethylmalonyl group in the design of novel functional materials.

- Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the replacement of the chlorine atom with a nucleophile.

- Formation of Barbiturates: Diethylmalonyl dichloride can react with urea or thiourea to synthesize barbiturate derivatives, such as 5,5-diethyl-1,3-dihydroxybarbituric acid through condensation reactions .

- Hydrolysis: In the presence of water, diethylmalonyl dichloride can hydrolyze to form diethyl malonate and hydrochloric acid.

Diethylmalonyl dichloride can be synthesized through several methods:

- From Diethyl Malonate: The most common synthesis route involves the chlorination of diethyl malonate using thionyl chloride or phosphorus pentachloride, resulting in diethylmalonyl dichloride.

- Direct Chlorination: Another method includes direct chlorination of diethyl malonate under controlled conditions to ensure selective chlorination at the appropriate site.

Diethylmalonyl dichloride has various applications in organic synthesis:

- Synthesis of Barbiturates: As previously mentioned, it is used in synthesizing barbiturates, which are important in medicinal chemistry.

- Building Block in Organic Chemistry: It serves as an intermediate for synthesizing other organic compounds due to its reactive functional groups.

- Reagent in

Interaction studies involving diethylmalonyl dichloride focus on its reactivity with nucleophiles and other electrophiles in organic synthesis. Its ability to participate in nucleophilic acyl substitution makes it a valuable compound for creating complex molecules. Additionally, studies may explore its interactions with biological macromolecules or cellular components, though such research is less common.

Diethylmalonyl dichloride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Diethyl Malonate | CHO | Non-chlorinated analog; used as a building block |

| Malonyl Chloride | CHClO | Simpler structure; used in similar reactions |

| Dimethyl Malonate | CHO | Similar reactivity; used for different synthetic pathways |

Uniqueness of Diethylmalonyl Dichloride: The presence of two chlorine atoms enhances its electrophilic character compared to diethyl malonate and allows for more versatile synthetic applications. Its ability to readily undergo nucleophilic substitution reactions makes it particularly useful for creating various organic compounds that require chlorinated intermediates.

Diethylmalonyl dichloride (CAS: 54505-72-5) is a chlorinated derivative of malonic acid, characterized by the replacement of hydroxyl groups with chlorine atoms and the substitution of ethyl groups on the central carbon. Its systematic IUPAC name is 2,2-diethylpropanedioyl dichloride . The compound is also known by several synonyms, including Diethylmalonic acid dichloride and Propanedioyl dichloride, 2,2-diethyl- .

Molecular Formula: $$ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $$

Molecular Weight: 197.06 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | 2,2-diethylpropanedioyl dichloride |

| CAS Number | 54505-72-5 |

| Molecular Formula | $$ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $$ |

| Molecular Weight | 197.06 g/mol |

| Common Synonyms | Diethylmalonic acid dichloride, Propanedioyl dichloride, 2,2-diethyl- |

Historical Context and Discovery

Diethylmalonyl dichloride emerged as a critical intermediate in early 20th-century organic chemistry, particularly in the synthesis of barbiturates. Its utility was first demonstrated in 1902 by Emil Fischer and Joseph von Mering during their groundbreaking work on barbital (Veronal), one of the earliest barbiturate sedatives . The compound’s role in forming the diethylmalonyl moiety enabled the development of barbituric acid derivatives, which dominated pharmaceutical sedatives and hypnotics for decades .

Early synthesis methods involved the condensation of diethyl malonate with urea or thiourea in the presence of sodium ethoxide, followed by chlorination using agents like thionyl chloride ($$ \text{SOCl}_2 $$) . These processes highlighted its reactivity as a diacid chloride, paving the way for applications in complex molecule construction.

Role in Organic Synthesis

Diethylmalonyl dichloride is a versatile reagent in organic synthesis, primarily due to its dual acyl chloride functional groups. These groups facilitate nucleophilic substitution reactions, enabling the formation of amides, esters, and heterocyclic compounds. Key applications include:

Barbiturate Synthesis:

Serves as a precursor for barbituric acid derivatives. For example, condensation with urea derivatives yields 5,5-diethylbarbituric acid (barbital) .Macrocyclic Ligand Preparation:

Used in the synthesis of tetraamido macrocycle ligands. Reacts with amino alcohols to form diamidodiol intermediates, which are oxidized and coupled with aryl diamines to produce macrocyclic frameworks .Amide and Ester Formation:

Reacts with amines or alcohols to generate diethylmalonyl-containing amides or esters. For instance, it forms nicotinamide derivatives when coupled with aminobenzylamines .Pharmaceutical Intermediates:

Participates in the synthesis of anticoagulants and enzyme inhibitors. A notable example is its use in creating 1,11-dibronzo-4,8-diaza-6,6-diethyl-5,7-dioxoundecane, a compound with potential biological activity .

The compound’s reactivity is further enhanced in solvent-free synthetic protocols, which improve yield and reduce environmental impact . Its role in synthesizing malonic acid derivatives underscores its importance in medicinal chemistry and materials science.

Conventional Synthetic Pathways

Thionyl Chloride-Mediated Chlorination

Thionyl chloride-mediated chlorination represents the most widely employed method for synthesizing diethylmalonyl dichloride from diethylmalonic acid [1]. This direct conversion process involves the reaction of diethylmalonic acid with thionyl chloride under controlled thermal conditions [2]. The mechanism proceeds through nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate [3]. This intermediate subsequently undergoes nucleophilic substitution by chloride ion, resulting in the formation of the acid chloride and liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts [2].

The reaction typically achieves conversion rates ranging from 72 to 85 percent under optimized conditions [1]. Temperature control remains critical, with reactions commonly conducted at 50 degrees Celsius to prevent thermal decomposition of the product [1]. The evolution of sulfur dioxide gas renders the reaction irreversible and facilitates product isolation [2]. Commercial preparations often employ excess thionyl chloride to ensure complete conversion, with unreacted reagent recovered through distillation [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀Cl₂O₂ | [5] |

| Molecular Weight | 197.06 g/mol | [5] |

| CAS Number | 54505-72-5 | [5] |

| Boiling Point | 197-199 °C | [5] |

| Density | 1.145 g/mL at 25 °C | [5] |

| Refractive Index | n²⁰/D 1.459 | [5] |

| Flash Point | 74 °C (closed cup) | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Physical State | Liquid | [6] |

| Color | Clear to pale yellow | [6] |

Three-Step Process: Saponification, Hydrolysis, and Chlorination

The three-step synthetic pathway offers an alternative approach beginning with diethyl malonate as the starting material [7]. This methodology comprises selective saponification of the diester, followed by hydrolysis and final chlorination to yield the target acid chloride [8]. The initial saponification step employs potassium hydroxide in ethanolic solution to selectively cleave one ester group, forming the monopotassium salt of monoethyl malonate [9]. This intermediate demonstrates enhanced stability compared to the free acid and proves more suitable for commercial manufacturing applications [7].

The hydrolysis step converts the potassium salt to monoethyl malonic acid using concentrated hydrochloric acid [10]. This transformation proceeds quantitatively under mild heating conditions, typically at reflux temperature [11]. The final chlorination step employs thionyl chloride in a 1:2 molar ratio with the monoalkyl malonic acid, conducted under reflux at 40-45 degrees Celsius for one hour [7]. Product isolation occurs through distillation of excess thionyl chloride [7].

Comparative studies demonstrate significantly different conversion rates depending on solvent usage [7]. The solvent-based process utilizing methylene chloride achieves 78.67 percent conversion for methyl malonic acid derivatives [12]. However, corresponding solvent-free conditions yield substantially improved results, with conversion rates reaching 93.08 percent for methyl analogs and 98.23 percent for ethyl derivatives [8]. Kinetic analysis reveals first-order reaction behavior according to integrated rate law methodology [7].

| Method | Starting Material | Key Reagents | Conversion Rate | Environmental Impact |

|---|---|---|---|---|

| Thionyl Chloride Method | Diethylmalonic acid | SOCl₂ | 72-85% | Moderate |

| Three-Step Process (Solvent-based) | Diethyl malonate | KOH, HCl, SOCl₂ | 78.67% | High (uses CH₂Cl₂) |

| Three-Step Process (Solvent-free) | Diethyl malonate | KOH, HCl, SOCl₂ | 93.08% | Low (solvent-free) |

| Phosphorus Oxychloride Method | Diethylmalonic acid | POCl₃, DMF | Up to 93% | Moderate |

Solvent-Free Green Synthesis Approaches

Green chemistry methodologies have emerged as environmentally conscious alternatives for diethylmalonyl dichloride synthesis [13]. Solvent-free approaches eliminate the need for halogenated solvents such as methylene chloride, thereby reducing environmental impact and improving atom economy [12]. These methodologies demonstrate superior conversion rates compared to traditional solvent-based processes while minimizing waste generation [7].

The solvent-free three-step process represents the most extensively studied green synthesis approach [8]. This methodology achieves conversion rates exceeding 93 percent for ethyl malonic acid derivatives without requiring organic solvents [7]. The reaction proceeds through neat conditions, with reactants combined in stoichiometric ratios and heated to appropriate temperatures [13]. Temperature control remains critical, with optimal conditions maintained at 45 degrees Celsius to prevent overheating and side product formation [13].

Recent investigations have explored alternative green catalysts for malonic acid derivative synthesis [14]. Amberlyst-15 has shown promise as a recyclable solid acid catalyst for related transformations, maintaining catalytic activity through five reaction cycles without significant deactivation [14]. However, direct application to diethylmalonyl dichloride synthesis requires further optimization and validation studies [14].

Deep eutectic solvents composed of naturally occurring compounds offer another green chemistry approach [15]. Valine-malonic acid based deep eutectic solvents have demonstrated catalytic activity for related condensation reactions at 80 degrees Celsius [15]. These systems provide biodegradable, non-toxic alternatives to conventional organic solvents while maintaining comparable reaction efficiency [15].

Industrial-Scale Production Challenges

Industrial-scale production of diethylmalonyl dichloride faces multiple technical and economic challenges that significantly impact manufacturing feasibility [16]. Raw material quality requirements present a primary obstacle, particularly the need for high-purity thionyl chloride [16]. Commercial thionyl chloride often requires additional purification steps to achieve the quality standards necessary for consistent product formation [16]. The acute shortage of high-grade thionyl chloride further complicates large-scale manufacturing economics [16].

Thermal stability limitations impose strict operational constraints on industrial processes [17]. Diethylmalonyl dichloride exhibits thermal decomposition at elevated temperatures, necessitating careful temperature control throughout synthesis and handling operations [17]. The compound degrades at room temperature over several days, requiring immediate use or specialized storage conditions [17]. These stability limitations complicate inventory management and increase production scheduling complexity [17].

Moisture sensitivity represents another critical challenge for industrial operations [17]. The compound undergoes rapid hydrolysis upon contact with water, forming malonic acid and hydrochloric acid [13]. This reactivity demands stringent environmental controls throughout the manufacturing facility, including specialized ventilation systems and moisture exclusion protocols [18]. Equipment materials must resist corrosion from hydrogen chloride and sulfur dioxide byproducts, requiring investment in specialized corrosion-resistant materials [19].

| Challenge Category | Specific Issue | Impact on Production |

|---|---|---|

| Raw Material Quality | High purity thionyl chloride required | Increased raw material costs |

| Thermal Stability | Decomposition at elevated temperatures | Limited reaction temperature range |

| Moisture Sensitivity | Rapid hydrolysis in presence of water | Strict environmental controls needed |

| Equipment Requirements | Corrosion-resistant materials needed | Higher capital investment |

| Purification Complexity | Multiple distillation steps required | Reduced overall yield |

| Waste Management | HCl and SO₂ byproduct removal | Additional processing costs |

Waste management considerations add complexity to industrial operations [13]. The synthesis generates hydrogen chloride and sulfur dioxide as gaseous byproducts, requiring appropriate scrubbing systems for environmental compliance [13]. Solvent recovery systems become necessary when methylene chloride or other organic solvents are employed, adding capital and operational costs [13]. Alternative phosphorus oxychloride-based methods offer some advantages by utilizing readily available industrial chemicals and achieving yields up to 93 percent, but require dimethylformamide as a catalyst [16].

Purification and Isolation Techniques

Purification of diethylmalonyl dichloride requires specialized techniques due to the compound's thermal sensitivity and moisture reactivity [17]. Vacuum distillation represents the preferred method for achieving high-purity products, typically conducted at reduced pressure to minimize thermal stress [19]. The compound distills at 53-55 degrees Celsius under 19 millimeters of mercury pressure, allowing purification while avoiding decomposition temperatures [17]. This technique routinely achieves purities exceeding 98 percent with yield recoveries ranging from 70 to 85 percent [19].

Fractional distillation at atmospheric pressure provides an alternative for large-scale operations, though with somewhat reduced purity outcomes [20]. The normal boiling point of 197-199 degrees Celsius at atmospheric pressure allows separation from lower-boiling impurities, but thermal stress may reduce overall yield [5]. This approach typically achieves 85-90 percent purity with yield recoveries of 65-80 percent [20]. The method proves more suitable for large-scale production where equipment simplicity and throughput take precedence over maximum purity [20].

Recrystallization techniques offer limited applicability due to the liquid nature of diethylmalonyl dichloride at ambient conditions [21]. However, crystalline derivatives and intermediates can benefit from recrystallization purification [21]. Solvent selection becomes critical, requiring materials that dissolve the compound at elevated temperatures while maintaining insolubility at reduced temperatures [22]. The technique achieves purities exceeding 95 percent but with yield recoveries typically limited to 60-75 percent [21].

Silica-plug filtration has emerged as an effective method for removing specific impurities, particularly dichloro analogs formed during synthesis [23]. This technique operates at room temperature, avoiding thermal stress while achieving purities above 95 percent [23]. Yield recoveries typically range from 80 to 90 percent, making this approach attractive for final purification steps [23]. The method proves particularly valuable for removing impurities with similar boiling points that resist separation by distillation [23].

| Technique | Temperature Range | Purity Achieved | Yield Recovery | Suitable For |

|---|---|---|---|---|

| Vacuum Distillation | 53-55 °C at 19 mmHg | >98% | 70-85% | High purity requirements |

| Fractional Distillation | 197-199 °C at 1 atm | 85-90% | 65-80% | Large scale production |

| Recrystallization | Variable (solvent dependent) | >95% | 60-75% | Crystalline compounds |

| Silica-Plug Filtration | Room temperature | >95% | 80-90% | Removing specific impurities |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant